REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[C:17]([O:18][CH:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)(C)(C)C.[F:27][C:28]([F:33])([F:32])[C:29]([OH:31])=[O:30].[OH-].[Na+]>ClCCl>[NH2:7][C:8]1[C:17]([O:18][CH:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)=[CH:16][C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2.[NH2:7][C:8]1[C:17]([O:18][CH:19]2[CH2:24][CH2:23][CH:22]([O:30][C:29](=[O:31])[C:28]([F:33])([F:32])[F:27])[CH2:21][CH2:20]2)=[CH:16][C:15]2[C:10]([CH:9]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:2.3|
|
Name
|
[3-(4-hydroxy-cyclohexyloxy)-naphthalen-2-yl]-carbamic acid tert-butyl ester
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC2=CC=CC=C2C=C1OC1CCC(CC1)O)=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc, 75/25)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=CC=CC=C2C1)OC1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=CC=CC=C2C1)OC1CCC(CC1)OC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |